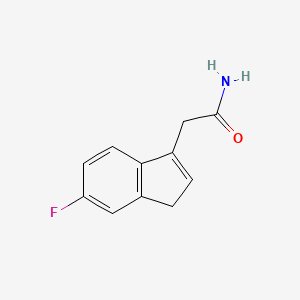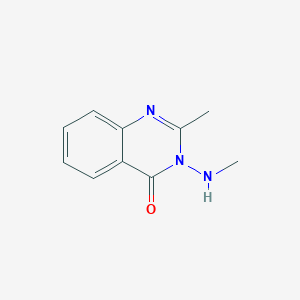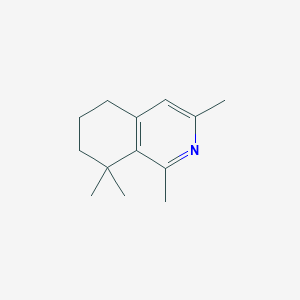
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline is an organic compound with a unique structure characterized by its tetrahydroisoquinoline core and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride, followed by cyclization with phosphoric acid . This method ensures the formation of the desired tetrahydroisoquinoline structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same Diels-Alder reaction and cyclization process. The reaction conditions are optimized to maximize yield and minimize by-products, making the process efficient and cost-effective for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups and other positions on the tetrahydroisoquinoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds, such as:
5,6,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound has a similar structure but lacks the isoquinoline core.
1,3,7,8-Tetramethylxanthine: Another compound with multiple methyl groups but a different core structure.
The uniqueness of this compound lies in its specific tetrahydroisoquinoline core and the arrangement of its methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55713-42-3 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1,3,8,8-tetramethyl-6,7-dihydro-5H-isoquinoline |
InChI |
InChI=1S/C13H19N/c1-9-8-11-6-5-7-13(3,4)12(11)10(2)14-9/h8H,5-7H2,1-4H3 |
InChI Key |
WTTDCMMUTKAJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(CCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)
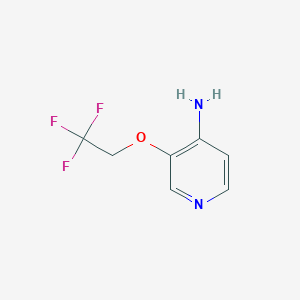
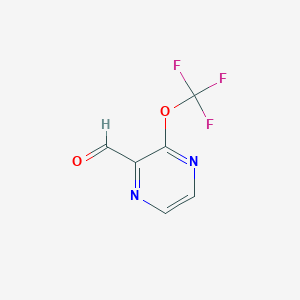

![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)





